molecular formula C20H25N5 B572500 N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1252883-90-1

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

货号: B572500
CAS 编号: 1252883-90-1
分子量: 335.455
InChI 键: UMWNXPTXDOVDFE-MAUKXSAKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as one of the most extensively studied heterocyclic frameworks in medicinal chemistry over the past several decades. Pyrrolopyrimidine-containing compounds, also known as 7-deazapurines, represent a collection of purine-based metabolites that have been isolated from various biological sources and demonstrate diverse functional properties ranging from secondary metabolism to ribonucleic acid modification. The broad distribution of these compounds in biological samples, coupled with their potential applications as antibiotic, antifungal, antiviral, and antineoplastic agents, has sustained significant research interest since their initial discovery.

The structural uniqueness of pyrrolo[2,3-d]pyrimidine derivatives lies in their purine-like architecture while lacking a nitrogen atom at the 7-position, distinguishing them from traditional purine-based molecules. This structural distinction has contributed to their significant attention in drug discovery and development, particularly as kinase inhibitors. The incorporation of pyrrolo[2,3-d]pyrimidine scaffolds within therapeutic molecules represents a strategic approach aimed at developing breakthrough kinase inhibitors with enhanced potency, selectivity, and therapeutic efficacy.

Historical research has established that nearly 35 compounds containing the common 7-deazapurine core structure have been described in the literature, illustrating the structural diversity and widespread occurrence of these compounds. The development of synthetic methodologies for pyrrolo[2,3-d]pyrimidine derivatives has evolved considerably, with researchers employing various strategies including cyclization of pyrimidine rings on pyrrole rings, cyclization of pyrrole rings on pyrimidine rings, and one-pot multicomponent reaction approaches.

The pharmaceutical significance of pyrrolo[2,3-d]pyrimidine derivatives has been validated through the clinical approval of several therapeutics containing this scaffold. Fused heterocycles, including pyrrolopyrimidines, have been extensively reported to demonstrate various biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties, making them valuable tools in medicinal chemistry research. The pyrrolopyrimidine scaffold possesses a more diverse and potent pharmacological profile compared to individual pyrrole and pyrimidine nuclei, which has driven continued interest in structural modifications and optimization efforts.

Significance of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Research

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has gained substantial research significance across multiple domains of pharmaceutical science. This compound serves as a critical component in analytical method development, particularly for stability-indicating reverse-phase high-performance liquid chromatography methods used in the quantification of impurities in pharmaceutical formulations. The development of highly sensitive analytical methods for the determination of this compound has become essential for pharmaceutical quality control processes.

Research applications of this compound extend beyond analytical chemistry into synthetic methodology development. The compound's complex stereochemical features and multiple functional groups make it an excellent model system for exploring advanced synthetic transformations and stereoselective synthesis approaches. Its structural complexity requires sophisticated analytical characterization methods, including infrared spectroscopy, mass spectrometry, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy.

The compound's significance in research is further enhanced by its role as a reference standard for impurity detection and quantification. Pharmaceutical regulatory requirements necessitate the identification, characterization, and control of process-related impurities, making compounds like N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine essential tools for compliance with international pharmaceutical guidelines. The availability of well-characterized reference standards enables accurate method validation and ensures reliable analytical results across different laboratories and manufacturing sites.

Table 1: Key Research Applications of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Application Domain Specific Use Research Significance
Analytical Chemistry Reference standard for impurity analysis Critical for method validation and quality control
Synthetic Methodology Model compound for stereoselective synthesis Advances understanding of complex synthetic transformations
Pharmaceutical Quality Control Impurity quantification in drug formulations Ensures compliance with regulatory requirements
Structural Biology Structure-activity relationship studies Contributes to understanding of molecular interactions

Relationship to Tofacitinib and Classification as Impurity P

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is formally classified as Tofacitinib Impurity P, representing a structurally related compound that can arise during the synthesis or degradation of the parent therapeutic molecule. This classification is of paramount importance in pharmaceutical manufacturing, as process-related impurities must be carefully monitored and controlled to ensure drug safety and efficacy.

The synthesis of tofacitinib citrate involves multiple synthetic routes, with the main flow route utilizing 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material for coupling reactions with specific piperidine derivatives. During these synthetic processes, position isomeric impurities can be formed when the 2-chlorine position of the pyrimidine ring participates in side reactions, leading to the formation of compounds such as Tofacitinib Impurity P.

The molecular characteristics of Tofacitinib Impurity P include a molecular weight of 335.45 daltons and a molecular formula of C20H25N5. The compound's chemical name follows International Union of Pure and Applied Chemistry nomenclature as N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, reflecting its complex stereochemical architecture.

Analytical methods for detecting and quantifying Tofacitinib Impurity P have been extensively developed and validated according to International Council for Harmonisation guidelines. These methods typically employ reverse-phase high-performance liquid chromatography with specific mobile phase compositions and detection wavelengths optimized for sensitivity and selectivity. The development of stability-indicating methods has demonstrated that these analytical approaches can achieve high precision and accuracy, with relative standard deviation values typically below 1.0 percent for impurity quantification.

Table 2: Molecular Characteristics of Tofacitinib Impurity P

Property Value Reference
Chemical Abstracts Service Number 1252883-90-1
Molecular Formula C20H25N5
Molecular Weight 335.45 daltons
International Union of Pure and Applied Chemistry Name N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Purity (Commercial Standards) >95% by high-performance liquid chromatography

Stereochemical Significance of the (3S,4S) Configuration

The stereochemical configuration of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in determining its biological and chemical properties. The (3S,4S) designation indicates the absolute configuration at the third and fourth carbon positions of the piperidine ring, which significantly influences the compound's three-dimensional structure and subsequent molecular interactions.

Stereochemical considerations in pharmaceutical compounds are of paramount importance, as different stereoisomers can exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles. The specific (3S,4S) configuration of this compound represents one of four possible stereoisomeric forms that could theoretically exist, each with potentially distinct properties and behaviors in biological systems.

The piperidine ring system in this compound adopts a chair conformation, and the (3S,4S) configuration determines the spatial arrangement of the benzyl and methyl substituents relative to the ring framework. This spatial arrangement influences the compound's ability to interact with biological targets, its metabolic stability, and its physicochemical properties such as solubility and permeability.

Research has demonstrated that stereochemical configuration can have profound effects on kinase inhibitor activity and selectivity. In related pyrrolo[2,3-d]pyrimidine-based therapeutics, specific stereochemical arrangements have been shown to be essential for optimal binding affinity and selectivity toward target kinases. The (3S,4S) configuration may contribute to specific binding orientations that influence the compound's behavior in analytical systems and its potential interactions with biological macromolecules.

属性

IUPAC Name

N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWNXPTXDOVDFE-MAUKXSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Key Steps:

  • Piperidine headgroup synthesis :

    • (3S,4S)-1-Benzyl-4-methylpiperidin-3-amine is prepared via aza-cycloaddition followed by hydroboration and oxidation.

    • Transaminase enzymes or chiral auxiliaries ensure stereochemical purity (e.g., >99% enantiomeric excess).

  • Coupling with pyrrolo[2,3-d]pyrimidine :

    • The amine reacts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃).

    • Yield : 75–85%.

Reaction Scheme:

(3S,4S)-1-Benzyl-4-methylpiperidin-3-amine+4-chloro-7H-pyrrolo[2,3-d]pyrimidinePd catalysisTarget compound\text{(3S,4S)-1-Benzyl-4-methylpiperidin-3-amine} + \text{4-chloro-7H-pyrrolo[2,3-d]pyrimidine} \xrightarrow{\text{Pd catalysis}} \text{Target compound}

Catalytic Hydrogenation for Deprotection

A common step involves removing the benzyl protecting group from intermediates.

Procedure:

  • Starting material : N-((3R,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Conditions :

    • Catalyst: 20% Pd(OH)₂/C (50% water-wet).

    • Solvent: Ethanol/water (4:1).

    • Pressure: 50 psi H₂, 48 hours.

  • Yield : 90%.

Challenges:

  • Over-hydrogenation of the pyrrole ring is mitigated by controlled H₂ pressure.

Stereochemical Control via Kinetic Resolution

To avoid tedious chiral chromatography, kinetic resolution using phosphonic acid resolves racemic mixtures:

Process:

  • Racemic 1-benzyl-4-methylpiperidin-3-amine is treated with (R)-phosphonic acid.

  • The (3S,4S)-enantiomer crystallizes selectively, achieving >97% diastereomeric excess.

  • Advantage : Reduces waste and improves scalability.

One-Pot Tandem Reactions

A streamlined approach combines piperidine formation and coupling:

Steps:

  • Reductive amination :

    • 4-Methylpiperidin-3-one reacts with benzylamine and NaBH₄ to form the piperidine scaffold.

  • In situ coupling :

    • The intermediate reacts with 4-chloro-pyrrolo[2,3-d]pyrimidine without isolation.

  • Yield : 68%.

Purification and Isolation

Final purification ensures pharmaceutical-grade purity:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).

  • Crystallization : Ethyl acetate/n-hexane yields white crystals (mp >66°C).

Comparative Analysis of Methods

MethodKey FeaturesYieldStereopurityScalability
EnantioselectiveChiral resolution, Pd catalysis85%>99% eeHigh
Catalytic HydrogenationBenzyl deprotection90%N/AModerate
Kinetic ResolutionPhosphonic acid, no chromatography78%97% deHigh
One-Pot TandemReduced steps68%95% eeModerate

Challenges and Solutions

  • Stereochemical Integrity :

    • Enzymatic resolution or chiral catalysts prevent racemization.

  • Functional Group Compatibility :

    • Tosyl or benzyl groups protect reactive sites during coupling.

  • Byproduct Formation :

    • N-Methylation control : Excess methyl iodide leads to over-alkylation; stoichiometric control is critical .

化学反应分析

Types of Reactions

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds.

科学研究应用

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

作用机制

The mechanism of action of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anti-proliferative effects in cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a benzyl group and a piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications.

生物活性

N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential therapeutic applications due to its biological activity, particularly as an inhibitor of protein kinase B (PKB or Akt). This article delves into its biochemical properties, mechanisms of action, and research findings supporting its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[2,3-d]pyrimidines. Its molecular formula is C27H31N5O2SC_{27}H_{31}N_{5}O_{2}S, and it features a unique bicyclic structure that includes a pyrimidine ring fused with a pyrrole ring. The presence of a piperidine ring and a benzyl group enhances its biological activity by influencing molecular interactions within biological systems.

Target and Mode of Action

The primary target of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is protein kinase B (PKB) . It acts as an ATP-competitive inhibitor , selectively inhibiting PKB over other kinases such as PKA. This inhibition affects the phosphoinositide 3-kinase (PI3K) pathway , which is crucial for cell survival and proliferation.

Inhibition Studies

Research indicates that this compound significantly inhibits PKB activity in vitro, leading to downstream effects on cellular signaling pathways. For instance, it modulates the PI3K-PKB-mTOR signaling cascade, which is vital for regulating cell growth and metabolism.

Biological Activity IC50 Value (µM)
PKB Inhibition0.47
PI3Kα Inhibition2.30
PI3Kδ Inhibition3.56

Pharmacokinetics

Despite its promising activity in cellular assays, the compound faces challenges regarding metabolism and bioavailability. Studies show that compounds with similar structures undergo rapid metabolic clearance in vivo, resulting in low oral bioavailability. This necessitates further optimization for therapeutic use.

Case Studies

  • Tumor Xenograft Models : In preclinical studies using human tumor xenografts in nude mice, N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated significant anti-tumor activity at well-tolerated doses. The modulation of PKB signaling was linked to reduced tumor growth rates.
  • Cell Line Studies : Various cancer cell lines treated with this compound exhibited decreased viability and induced apoptosis, confirming its potential as an anticancer agent.

Summary of Biological Activities

The compound exhibits a range of biological activities that are being actively researched:

  • Anticancer Activity : Strong inhibition of tumor growth through PKB modulation.
  • Enzyme Inhibition : Effective against various kinases involved in cancer progression.

Future Directions

Further research is needed to explore the full therapeutic potential of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This includes:

  • Optimization of pharmacokinetic properties to improve bioavailability.
  • Expanded studies on its effects in different cancer types and other diseases influenced by the PI3K-PKB pathway.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • The synthesis typically involves:

  • Protection/deprotection strategies : Use of N-ethyloxycarbonyl groups to protect amines, followed by reduction with lithium aluminum hydride (LAH) to generate methylamine intermediates .
  • Coupling reactions : Reaction of pyrrolo[2,3-d]pyrimidine scaffolds with piperidine derivatives under reflux conditions (e.g., in methanol or isopropanol) .
  • Purification : Column chromatography or crystallization (e.g., from ethanol-DMF mixtures) to isolate stereoisomers .
    • Key intermediates include benzyl-protected piperidines and methylated pyrrolopyrimidines, with yields ranging from 61% to 92% depending on reaction conditions .

Q. How is the stereochemical configuration of the compound confirmed?

  • X-ray crystallography : Resolves absolute configuration (e.g., R/S designations) by analyzing molecular packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O bonds) .
  • NMR spectroscopy : NOESY or ROESY experiments identify spatial proximity of protons (e.g., coupling between piperidine methyl groups and pyrrolopyrimidine protons) .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Q. What analytical methods ensure compound purity and identity?

  • HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C20H25N5) with <2 ppm error .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance stereochemical control and yield?

  • Catalyst screening : Use chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to favor (3S,4S) diastereomers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while methanol reduces side reactions during deprotection .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for steps like piperazine cyclization .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .
  • Metabolic stability testing : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity .
  • Structural analogs : Synthesize and test derivatives (e.g., fluorinated or methylsulfonyl variants) to correlate substituent effects with activity trends .

Q. How does the compound’s conformation impact target binding?

  • Molecular docking : Simulate binding poses with targets (e.g., tubulin) using software like AutoDock Vina, guided by X-ray crystallography data .
  • Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess stability of hydrogen bonds (e.g., between pyrrolopyrimidine NH and kinase active sites) .
  • SAR studies : Modify substituents (e.g., benzyl vs. phenyl groups) to evaluate effects on binding affinity .

Q. What methodologies validate the compound’s mechanism of action in cellular models?

  • siRNA knockdown : Silence putative targets (e.g., AKT1) to confirm pathway dependency in apoptosis assays .
  • Fluorescence polarization : Measure direct binding to tubulin or kinases using labeled probes .
  • Pharmacodynamic markers : Monitor phosphorylation status of downstream effectors (e.g., ERK1/2) via Western blot .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。